Product packaging for Boc-Asp(OtBu)(OtBu)-Pro-OH(Cat. No.:CAS No. 1203578-10-2)

Boc-Asp(OtBu)(OtBu)-Pro-OH

Cat. No.: B14175858
CAS No.: 1203578-10-2
M. Wt: 386.4 g/mol
InChI Key: VJWNFSDAMAHKFQ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Asp(OtBu)(OtBu)-Pro-OH is a useful research compound. Its molecular formula is C18H30N2O7 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N2O7 B14175858 Boc-Asp(OtBu)(OtBu)-Pro-OH CAS No. 1203578-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1203578-10-2

Molecular Formula

C18H30N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)/t11-,12-/m0/s1

InChI Key

VJWNFSDAMAHKFQ-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

The Crucial Roles of Aspartic Acid and Proline in Peptides

Aspartic acid and proline are two of the twenty proteinogenic amino acids, each possessing unique structural and functional characteristics that are vital to the three-dimensional structure and biological activity of peptides and proteins.

Aspartic Acid (Asp): As an acidic amino acid, aspartic acid features a carboxylic acid side chain. This side chain is often negatively charged at physiological pH, allowing it to participate in electrostatic interactions, form salt bridges, and coordinate with metal ions. These interactions are crucial for stabilizing protein structure and are frequently found in the active sites of enzymes where they play a direct role in catalysis. However, the presence of the side-chain carboxyl group also introduces a significant challenge in peptide synthesis known to chemists as aspartimide formation, which can lead to unwanted side products and reduced yields.

The Strategy of Orthogonal Protecting Groups: Boc and Otbu

Modern peptide synthesis relies heavily on the concept of "orthogonal" protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions during the step-by-step assembly of the peptide chain. peptide.compeptide.comiris-biotech.de An orthogonal protection scheme allows for the selective removal of one type of protecting group under specific conditions while other protecting groups remain intact. peptide.comiris-biotech.de

Boc (tert-Butyloxycarbonyl): The Boc group is a widely used protecting group for the α-amino group of an amino acid. peptide.com It is typically stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). peptide.com

OtBu (tert-Butyl ester): The tert-butyl ester is a common protecting group for the side-chain carboxyl groups of acidic amino acids like aspartic acid and glutamic acid. iris-biotech.de Similar to the Boc group, the OtBu group is also acid-labile and is typically removed during the final deprotection step with strong acid, often concurrently with cleavage of the peptide from the solid support. iris-biotech.de

The combination of Boc for Nα-protection and OtBu for side-chain protection represents a classic strategy in what is known as Boc/Bzl (tert-butyloxycarbonyl/benzyl-based protecting groups) solid-phase peptide synthesis (SPPS). While both are acid-labile, their differential lability to varying strengths of acid allows for a degree of selective deprotection. peptide.com

A Strategic Dipeptide Building Block: Nα Boc Asp Otbu Pro Oh

Nα-Boc-Asp(OtBu)-Pro-OH is a pre-formed dipeptide unit that offers several advantages in peptide synthesis. By incorporating this building block, chemists can introduce the Asp-Pro sequence in a single coupling step. This approach can be more efficient and can help to circumvent some of the difficulties associated with the stepwise addition of these two amino acids.

The strategic use of dipeptide building blocks can help to prevent aggregation during solid-phase peptide synthesis and improve the solubility of the growing peptide chain. iris-biotech.de Furthermore, the incorporation of proline-containing dipeptides can help to disrupt the formation of undesirable secondary structures that can hinder coupling efficiency.

Overcoming Challenges: Aspartimide Formation and Synthesis of Difficult Sequences

Solid-Phase Peptide Synthesis (SPPS) Approaches

Boc-SPPS Protocols for Nα-Boc-Asp(OtBu) Incorporations

The traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relies on graded acid lability for the removal of protecting groups. du.ac.innih.gov The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more acid-stable side-chain protecting groups, such as the benzyl-based esters for aspartic acid, and the final cleavage from the resin are accomplished with a strong acid like hydrogen fluoride (B91410) (HF). nih.gov

The incorporation of Nα-Boc-Asp(OtBu) in a Boc-SPPS protocol follows the standard cycle of deprotection and coupling. The use of in situ neutralization protocols can expedite the synthesis. nih.gov Boc-SPPS is noted for its rapid coupling cycles. nih.gov

Table 1: Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Moderate Acid (e.g., TFA)Base (e.g., Piperidine)
Side-Chain Protection Acid-labile (e.g., Benzyl esters)Acid-labile (e.g., tert-Butyl esters)
Final Cleavage Strong Acid (e.g., HF)Strong Acid (e.g., TFA)
Key Advantage Robust, well-establishedMilder Nα-deprotection conditions
Key Disadvantage Use of strong, corrosive acidsPotential for aspartimide formation

Fmoc-SPPS Compatibility and Adaptation for Asp(OtBu)-Pro Sequences

The Fmoc/tBu strategy provides an orthogonal protection scheme where the base-labile Fmoc group is removed in each cycle, while the acid-labile tert-butyl (tBu) side-chain protecting groups are removed during the final cleavage from the resin with TFA. du.ac.innih.gov This approach avoids the repeated use of moderate acid, which can be beneficial for sensitive sequences. nih.gov

A significant challenge in Fmoc-SPPS involving aspartic acid is the formation of aspartimide, a side reaction promoted by the basic conditions used for Fmoc removal. nih.gov This is particularly problematic in sequences like Asp-Gly, Asp-Asn, and Asp-Arg. nih.govsigmaaldrich.com While Asp(OtBu) provides some protection, strategies to mitigate aspartimide formation include the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution or the use of more sterically hindered protecting groups for the aspartic acid side chain. du.ac.insigmaaldrich.com The use of backbone-protected dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can also effectively prevent this side reaction. nih.gov

Coupling Strategies for Amide Bond Formation with Proline Residues

The formation of the amide bond with the secondary amine of a proline residue can be sterically hindered and kinetically slower compared to primary amines. To achieve high coupling efficiencies, potent activation methods and specific coupling reagents are often employed.

Common coupling reagents used in both Boc and Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like HOBt or its derivatives. nih.govacs.org Uronium/aminium-based reagents such as HBTU, TBTU, and HATU are also highly effective. acs.orgsigmaaldrich.com For particularly difficult couplings involving proline, more reactive phosphonium (B103445) reagents like PyBOP and PyBrOP may be utilized. sigmaaldrich.com The choice of solvent can also influence coupling efficiency, with DMF being the most common. sigmaaldrich.com In some cases, double coupling or extended reaction times are necessary to ensure complete acylation of the proline residue. du.ac.insigmaaldrich.com

Table 2: Common Coupling Reagents for Peptide Synthesis

Reagent ClassExamplesAdditivesKey Features
Carbodiimides DCC, DICHOBt, HOAtWidely used, cost-effective.
Uronium/Aminium HBTU, TBTU, HATU, COMUDIEA, LutidineHigh reactivity, rapid coupling.
Phosphonium PyBOP, PyBrOPDIEAEffective for sterically hindered couplings.

Convergent Synthesis Utilizing Nα-Boc-Asp(OtBu)-Pro-OH Fragments

Convergent synthesis involves the preparation of protected peptide fragments which are then coupled together to form the final, larger peptide. This strategy can be more efficient for the synthesis of long peptides as it allows for the purification of intermediate fragments, minimizing the accumulation of errors. nih.gov

The dipeptide Nα-Boc-Asp(OtBu)-Pro-OH is an ideal building block for convergent approaches. It can be synthesized in solution and then coupled to a resin-bound peptide chain or to another peptide fragment in solution. This approach has been utilized in the synthesis of various peptides. For instance, a fragment like Fmoc-Asp(OtBu)-Trp-Pro-OH has been used in the synthesis of Eptifibatide. google.com The use of such pre-formed dipeptides can help to overcome difficulties associated with the step-wise formation of the Asp-Pro bond on the solid support.

Solution-Phase Synthesis Techniques

Solution-phase synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale production and for the synthesis of specific peptide fragments where solubility on a solid support might be a concern. smolecule.com

Directed Synthesis of Nα-Boc-Asp(OtBu)-Pro-OH Dipeptide

The direct synthesis of Nα-Boc-Asp(OtBu)-Pro-OH in solution involves the coupling of Nα-Boc-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH) with proline. A notable method employs titanium tetrachloride (TiCl4) as a condensing agent in a pyridine-buffered medium. rsc.orgresearchgate.netresearchgate.net This approach has been shown to be effective for the synthesis of various N-Boc-protected dipeptides with high yields and preservation of chiral integrity. researchgate.net

For example, the synthesis of a related dipeptide, N-Boc-Asp-(OtBu)-Phe-OMe, was achieved with an 84% yield by reacting N-Boc-L-aspartic acid-β-t-butyl ester with L-phenylalanine methyl ester hydrochloride in the presence of TiCl4 and pyridine (B92270). rsc.org Similar conditions can be applied for the synthesis of Nα-Boc-Asp(OtBu)-Pro-OH. The resulting dipeptide can then be purified by standard chromatographic techniques.

Coupling Reagents and Conditions in Solution-Phase Dipeptide Formation

The solution-phase synthesis of dipeptides such as Boc-Asp(OtBu)-Pro-OH relies on the efficient formation of an amide bond between the carboxyl group of N-terminally protected aspartic acid and the amino group of proline. The selection of coupling reagents and reaction conditions is critical to maximize yield, minimize side reactions, and preserve the stereochemical integrity of the amino acid residues.

A variety of coupling reagents have been successfully employed for dipeptide synthesis, with the choice often depending on the specific amino acid residues involved. For the coupling of a protected aspartic acid derivative with proline, common activating agents include uronium and phosphonium salts, as well as carbodiimides. smolecule.comnih.gov Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used to form active ester intermediates that readily react with the amine component. smolecule.com For instance, Z-protected amino acids have demonstrated high coupling efficiency with H-Pro-NH2 when using propylphosphonic anhydride (B1165640) (T3P®) in dimethylformamide (DMF), achieving yields of 92–96% in dipeptide formations under optimized conditions. smolecule.com

The reaction conditions, including solvent, temperature, and the use of additives, are tailored to the specific coupling reagent. Non-polar solvents are sometimes preferred when using carbodiimides for coupling. luxembourg-bio.com Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can be included to suppress side reactions and improve efficiency. acs.orgacs.org A titanium tetrachloride (TiCl4)-assisted condensation reaction in pyridine has also been reported as an effective method for dipeptide synthesis. researchgate.net

The tert-butyl (OtBu) protecting groups on the side chain of aspartic acid and the Nα-tert-butyloxycarbonyl (Boc) group are stable under these coupling conditions but are readily removable under acidic conditions, such as with trifluoroacetic acid (TFA), upon completion of the peptide synthesis. smolecule.comrsc.org The steric hindrance provided by the tert-butyl groups also helps to prevent undesirable side reactions like diketopiperazine formation. smolecule.com

Table 1: Common Coupling Reagents for Dipeptide Synthesis

Coupling ReagentFull NameTypical Conditions
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTypically used with a tertiary amine base (e.g., DIPEA) in a polar aprotic solvent like DMF. smolecule.comnih.gov
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateSimilar to HATU, used with a base in DMF.
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateEffective for sterically hindered couplings; used with a base in solvents like DMF or CH2Cl2. smolecule.comnih.gov
T3P® Propylphosphonic anhydrideCan achieve high yields in solvents like DMF. smolecule.com
DIC/Oxyma N,N'-Diisopropylcarbodiimide with Ethyl cyanohydroxyiminoacetateA modern alternative to carbodiimides with HOBt, enhancing safety and efficiency. acs.org

Advanced Synthesis Technologies

To overcome the limitations of traditional batch synthesis, advanced technologies such as flow chemistry and microwave-assisted synthesis have been applied to peptide production, offering enhanced efficiency and control.

Flow Chemistry Applications in Boc-Asp(OtBu)-Pro-OH Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, including peptides. nih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. chimia.ch In the context of dipeptide synthesis, continuous flow reactors can significantly enhance productivity. whiterose.ac.uk For example, the reaction of N-carboxyanhydrides (NCAs) with unprotected amino acids in aqueous continuous flow has achieved high conversions and productivities. whiterose.ac.uk

While specific studies on the flow synthesis of Boc-Asp(OtBu)-Pro-OH are not prevalent, the general principles of flow chemistry are applicable. A continuous process could involve pumping solutions of the protected aspartic acid, a coupling agent, and proline methyl ester through a heated reactor coil to facilitate rapid peptide bond formation. The integration of continuous flow reactions with continuous crystallization has been demonstrated for dipeptide synthesis, offering a streamlined path from reaction to a purified product. researchgate.net Such a system could potentially be adapted for the production of Boc-Asp(OtBu)-Pro-OH, shortening process times and improving scalability. researchgate.net The use of packed-bed flow reactors with immobilized reagents is another strategy that can simplify purification and enable multi-step peptide assembly in a continuous fashion. vapourtec.com

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

Microwave-assisted peptide synthesis (MAPS) has become a widely adopted technique to accelerate peptide synthesis, both in solution and on solid phase. brieflands.com The application of microwave irradiation can dramatically reduce reaction times and improve the purity of the crude product by overcoming aggregation and increasing reaction kinetics. rsc.orgluxembourg-bio.com

For the synthesis of peptides containing the Asp-Pro motif, microwave heating can be particularly beneficial. In a documented synthesis of a complex peptide containing an Asp(OtBu)-Trp(Boc)-Pro sequence, microwave-assisted protocols were successfully employed. acs.org The use of microwave heating during the coupling and deprotection steps can lead to higher purities compared to conventional room temperature methods. rsc.org For example, applying microwave heating at 60°C for coupling steps has been shown to significantly improve the purity of the resulting peptide. rsc.org Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are commonly used in MAPS due to their excellent ability to absorb microwave energy. luxembourg-bio.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional SynthesisMicrowave-Assisted Synthesis (MAPS)
Reaction Time Hours to daysMinutes
Crude Purity Often lower, requiring more extensive purification. rsc.orgOften higher, simplifying purification. rsc.org
Side Reactions More prone to aggregation and other side reactions. rsc.orgReduced aggregation and side reactions due to rapid heating. luxembourg-bio.com
Temperature Control Slower and less precise heating of the reaction vessel. brieflands.comDirect and rapid heating of the reaction mixture. brieflands.com

Enzymatic Synthesis Considerations for Asp-Pro Bonds

Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereospecificity, mild reaction conditions, and minimal need for side-chain protecting groups. internationalscholarsjournals.com Proteases, which naturally cleave peptide bonds, can be used in reverse to catalyze their formation under specific conditions. researchgate.net

The synthesis of peptides containing the Asp-Pro bond presents a unique challenge due to the acid lability of this particular peptide bond. google.com Under acidic conditions, the Asp-Pro bond can be cleaved or can lead to the formation of a cyclic imide intermediate, resulting in isomerization. google.com Enzymatic methods, which proceed under mild pH conditions, can circumvent these issues. internationalscholarsjournals.comgoogle.com

The enzymatic approach can be either thermodynamically or kinetically controlled. internationalscholarsjournals.com In a kinetically controlled synthesis, an activated carboxyl component, such as an ester, is used as the acyl donor. internationalscholarsjournals.com Enzymes like chymotrypsin (B1334515) and subtilisin have been effectively used as catalysts. internationalscholarsjournals.comfrontiersin.org While specific enzymatic synthesis of Boc-Asp(OtBu)-Pro-OH is not widely reported, the principles of chemo-enzymatic synthesis could be applied. This might involve the chemical synthesis of a protected and activated aspartic acid derivative, followed by an enzyme-catalyzed coupling to proline. A key strategy to avoid issues with the Asp-Pro bond is to use a combination of chemical synthesis followed by a final enzymatic deprotection step under mild conditions, which has been shown to produce peptides in good yield without the risk of forming β-aspartyl peptides or cleaving the Asp-Pro bond. google.com

N-terminal Protection (Boc)

The tert-Butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines, particularly in peptide synthesis. wikipedia.org Its role is to temporarily block the reactivity of the N-terminal amino group, allowing for the selective formation of a peptide bond at the C-terminus.

The Boc group is known for its stability under a variety of conditions, making it a robust choice for protecting amines. researchgate.net It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comorganic-chemistry.org This stability is crucial during peptide synthesis, as the growing peptide chain is exposed to various reagents and conditions. researchgate.net The Boc group's stability ensures that the N-terminal remains protected until its deliberate removal is required. nih.gov

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on the anhydride, leading to the formation of the carbamate (B1207046). total-synthesis.com

Table 1: Stability of the Boc Group under Various Conditions

Condition Stability
Strong Acids (e.g., TFA, HCl) Labile wikipedia.orgtotal-synthesis.com
Bases (e.g., NaOH, piperidine) Stable total-synthesis.comorganic-chemistry.org
Nucleophiles Stable organic-chemistry.org

A key concept in complex chemical synthesis is "orthogonality," which refers to the ability to remove one protecting group without affecting others. iris-biotech.de In the context of Nα-Boc-Asp(OtBu)-Pro-OH, the Boc group is orthogonal to the OtBu (tert-butyl) ester group used for side-chain protection. This is because the Boc group is cleaved under acidic conditions, while the OtBu group is also acid-labile but generally requires stronger acidic conditions for removal. peptide.compeptide.com

This orthogonality is fundamental to the successful synthesis of peptides. It allows for the selective deprotection of the N-terminal Boc group to enable chain elongation, while the side-chain protecting groups, like OtBu, remain intact to prevent unwanted side reactions. peptide.com The Boc group is also orthogonal to other common protecting groups such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.comorganic-chemistry.org

The removal of the Boc group is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgpeptide.comchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which then fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.comchemistrysteps.com

The formation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic amino acid residues like methionine or tryptophan. total-synthesis.compeptide.com To prevent this, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution to trap the reactive cation. wikipedia.orgtotal-synthesis.com

Alternative, milder methods for Boc deprotection have also been developed, such as using HCl in methanol (B129727) or dioxane, or employing Lewis acids like aluminum chloride. wikipedia.orgresearchgate.net The choice of deprotection conditions can be tailored to the specific peptide sequence and the presence of other sensitive functional groups. wikipedia.org

Side-chain Carboxyl Protection (OtBu)

Protecting the reactive side chains of amino acids is as crucial as protecting the N-terminus during peptide synthesis. For aspartic acid, with its β-carboxyl group, effective side-chain protection is necessary to avoid side reactions.

The tert-butyl (OtBu) ester is a commonly used protecting group for the β-carboxyl group of aspartic acid. Its primary role is to prevent the side-chain carboxyl group from participating in unwanted reactions, such as the formation of aspartimide, a cyclic imide that can lead to peptide chain branching or epimerization. peptide.comchempep.com

The OtBu group effectively shields the β-carboxyl group during the coupling and deprotection steps of peptide synthesis. vulcanchem.com This protection is particularly important in solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support.

The tert-butyl ester is stable under the basic conditions used for the removal of Fmoc groups, making it compatible with the widely used Fmoc/tBu protection strategy. iris-biotech.de It is, however, labile to strong acids, which is the basis for its removal at the end of the synthesis. peptide.com

The cleavage of the OtBu group is typically accomplished simultaneously with the cleavage of the peptide from the resin support, using a strong acid cocktail, often containing TFA and various scavengers. iris-biotech.de The conditions for OtBu removal are generally harsher than those required for Boc deprotection, which allows for the selective removal of the N-terminal Boc group during chain elongation without affecting the side-chain OtBu protection. peptide.compeptide.com

Table 2: Comparison of Deprotection Conditions for Boc and OtBu Groups

Protecting Group Typical Deprotection Reagent Relative Conditions
Boc 50% TFA in DCM peptide.compeptide.com Moderate

This differential lability is the cornerstone of the Boc/tBu protection strategy, enabling the controlled and sequential synthesis of complex peptides.

Comparison with Alternative Side-chain Protecting Groups for Aspartic Acid

While the tert-butyl (OtBu) group is a widely used protecting group for the β-carboxyl function of aspartic acid, several alternatives have been developed to address specific challenges, most notably the formation of aspartimide. biotage.comiris-biotech.de Aspartimide formation is a significant side reaction, particularly in Fmoc-based SPPS, where repeated exposure to basic conditions (piperidine) can induce cyclization between the backbone amide nitrogen and the side-chain carboxyl group. iris-biotech.deub.edu This leads to the formation of by-products that are often difficult to separate from the desired peptide. iris-biotech.de

Strategies to mitigate aspartimide formation often involve the use of sterically bulkier side-chain protecting groups that hinder the cyclization reaction. biotage.comiris-biotech.de

Interactive Data Table: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupStructureKey FeaturesCleavage ConditionsPrimary Application/Advantage
tert-Butyl (OtBu) -C(CH₃)₃Standard, widely used. iris-biotech.deStrong acid (e.g., high % TFA). iris-biotech.deGeneral-purpose protection in Boc and Fmoc strategies. iris-biotech.depeptide.com
3-Ethyl-3-pentyl (Epe) -C(CH₂CH₃)₃Increased steric bulk compared to OtBu. nih.govStrong acid. nih.govReduced aspartimide formation. nih.gov
4-n-Propyl-4-heptyl (Php) -C(CH₂(CH₂)₂CH₃)₃Significantly increased steric bulk. nih.govStrong acid. nih.govHighly effective in minimizing aspartimide by-products. nih.gov
5-n-Butyl-5-nonyl (Bno) -C(CH₂(CH₂)₃CH₃)₃Very large and sterically demanding. nih.govStrong acid. nih.govExtremely effective in minimizing aspartimide by-products. nih.gov
2-Phenylisopropyl (O-2-PhiPr) -C(CH₃)₂PhRemovable under milder acidic conditions than OtBu. peptide.com1% TFA/DCM. peptide.comAllows for selective deprotection on-resin for side-chain modification. peptide.com
Allyl (OAll) -CH₂CH=CH₂Orthogonal to both acid- and base-labile groups. peptide.comPalladium catalyst. peptide.comUseful for complex syntheses requiring multiple orthogonal protecting groups. peptide.com
2,4-Dimethoxybenzyl (Dmb) -CH₂-C₆H₃(OCH₃)₂Provides steric protection to the amide nitrogen of the following residue. iris-biotech.deTFA (during final cleavage). iris-biotech.deHighly effective in preventing aspartimide formation, especially in Asp-Gly sequences. iris-biotech.de
Cyanosulfurylide (CSY) Ylide with a stable C-C bond to the carboxyl group. ethz.chCompletely suppresses aspartimide formation; enhances solubility. ethz.chElectrophilic halogen species (e.g., N-chlorosuccinimide) in aqueous conditions. ethz.chOvercomes aspartimide formation in challenging sequences. ethz.ch

Research has shown that increasing the steric bulk of the side-chain protecting group, as seen with Epe, Php, and Bno, can be highly effective in preventing the formation of the succinimide (B58015) ring intermediate required for aspartimide formation. biotage.comnih.gov Another approach is to protect the amide nitrogen of the subsequent amino acid, for which the 2,4-dimethoxybenzyl (Dmb) group is commonly used, particularly for problematic Asp-Gly sequences. iris-biotech.de The recently developed cyanosulfurylide (CSY) protecting group offers a novel strategy by masking the carboxylic acid with a stable C-C bond, which completely prevents aspartimide formation and can be cleaved under specific, mild conditions. ethz.ch

Strategic Selection of Protecting Group Combinations for Asp(OtBu)-Pro Sequences

The Asp-Pro sequence presents unique challenges in peptide synthesis. The secondary amine of proline can impact coupling efficiency. biotage.com The selection of protecting groups for the Nα-Boc-Asp(OtBu)-Pro-OH dipeptide is therefore a strategic choice to ensure efficient and clean synthesis.

The use of the Boc group for Nα-protection is compatible with the OtBu side-chain protection, forming part of the widely used Fmoc/tBu or Boc/Bzl orthogonal strategies. peptide.comiris-biotech.de In the context of Fmoc/tBu synthesis, where the N-terminal Fmoc group is removed with a base like piperidine, the OtBu group on the aspartic acid side chain remains stable. iris-biotech.de It is then typically removed along with other tBu-based side-chain protecting groups and the peptide is cleaved from the resin using a strong acid cocktail, often containing trifluoroacetic acid (TFA). iris-biotech.deontosight.ai

The combination of Boc for the α-amino group and OtBu for the side chain in the Asp residue of Boc-Asp(OtBu)-Pro-OH is a robust and common strategy. The OtBu group provides sufficient stability during the repeated cycles of Nα-Boc deprotection with TFA. researchgate.net This ensures that the aspartic acid side chain remains protected until the final cleavage step.

In scenarios requiring on-resin modification of the peptide, alternative side-chain protecting groups for aspartic acid, such as allyl (All) or 2-phenylisopropyl (2-PhiPr), might be chosen for their unique cleavage conditions, allowing for selective deprotection without affecting the OtBu group or other acid-labile protecting groups. peptide.com

Aspartimide Formation (Asi)

Aspartimide formation is a notorious side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy. peptide.com It involves the intramolecular cyclization of an aspartic acid residue to form a succinimide derivative. This reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Ser sequences being particularly susceptible. peptide.comrsc.org

Mechanistic Pathways of Base-Catalyzed Aspartimide Formation in Asp-Pro Sequences

The formation of aspartimide is predominantly a base-catalyzed process. iris-biotech.de During Fmoc-based SPPS, the repeated treatments with a piperidine solution to remove the Fmoc protecting group create a basic environment that facilitates this side reaction. iris-biotech.deethz.ch The mechanism initiates with the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This is followed by a nucleophilic attack of the resulting anion on the carbonyl carbon of the Asp side-chain ester, leading to the formation of a five-membered succinimide ring, the aspartimide. rsc.orgiris-biotech.de This cyclic intermediate is unstable and can undergo further reactions. Under basic conditions, the aspartimide ring can be opened by a nucleophile, such as piperidine, resulting in the formation of α- and β-piperidide adducts. iris-biotech.depsu.edu It can also be hydrolyzed to a mixture of α- and β-aspartyl peptides, which can be difficult to separate from the desired product. rsc.org Furthermore, the aspartimide intermediate is prone to epimerization at the α-carbon of the aspartic acid residue. iris-biotech.de

Influence of Aspartic Acid Side-Chain Protection on Aspartimide Propensity

The choice of the protecting group for the β-carboxyl group of aspartic acid plays a crucial role in the propensity for aspartimide formation. The commonly used tert-butyl (tBu) ester, as in Boc-Asp(OtBu)-Pro-OH, offers some protection, but its stability against piperidine is not absolute, and significant aspartimide formation can still occur. psu.edu

Research has shown that increasing the steric bulk of the side-chain protecting group can effectively hinder the intramolecular cyclization. biotage.comnih.gov Larger, more sterically demanding protecting groups provide a greater shield for the β-carboxyl group, thereby reducing the rate of aspartimide formation. iris-biotech.de A comparative study of different protecting groups demonstrated a clear trend: the bulkier the protecting group, the lower the incidence of this side reaction. iris-biotech.deresearchgate.net For example, protecting groups like 3-methylpent-3-yl ester (OMpe) have been shown to offer better protection against base-catalyzed aspartimide formation compared to the standard OtBu group. researchgate.net

Protecting GroupRelative Propensity for Aspartimide Formation
OtBuHigh
OEpeModerate
OBnoLow
Data compiled from comparative studies. iris-biotech.deresearchgate.net

Strategies for Aspartimide Suppression

Given the detrimental impact of aspartimide formation on peptide synthesis, several strategies have been developed to suppress this side reaction.

Modified Protecting Groups: A primary strategy involves the use of more sterically hindered side-chain protecting groups for aspartic acid, as discussed in the previous section. iris-biotech.de Beyond simple steric hindrance, novel protecting groups have been designed to be more resistant to the conditions that promote aspartimide formation. For instance, the cyanosulfurylide (CSY) protecting group masks the carboxylic acid with a stable carbon-carbon bond, which has been shown to completely suppress aspartimide formation. ethz.chrsc.org Another approach is the use of a photolabile 4-methoxy-7-nitroindoline (MNI) group on the side-chain of aspartic acid. iris-biotech.de

Acidic Modifiers: The addition of a weak acid to the piperidine deprotection solution can significantly reduce the basicity of the medium, thereby suppressing the base-catalyzed aspartimide formation. nih.govpeptide.comacs.org Common acidic modifiers include hydroxybenzotriazole (B1436442) (HOBt), formic acid, and acetic acid. iris-biotech.debiotage.comnih.gov The addition of 0.1 M HOBt to the piperidine solution has been shown to be effective, though concerns about the explosive nature of anhydrous HOBt have led to the use of its wetted form, which introduces water. biotage.com The addition of small amounts of organic acids has been demonstrated to be an efficient and cost-effective method to prevent the formation of aspartimide side products. nih.govpeptide.comacs.org

Backbone Protection: Another effective strategy is the protection of the amide nitrogen of the peptide bond immediately following the aspartic acid residue. biotage.com This is typically achieved by introducing a temporary protecting group on the amide nitrogen, such as a 2-hydroxy-4-methoxybenzyl (Hmb) or a 2,4-dimethoxybenzyl (Dmb) group. peptide.com This modification prevents the initial deprotonation step required for the cyclization to occur. These protecting groups are stable during the synthesis and are cleaved during the final trifluoroacetic acid (TFA) treatment. peptide.com Pre-formed dipeptide building blocks, such as Fmoc-Asp(tBu)-DmbGly-OH, are often used to simplify this approach. iris-biotech.de

Impact of Piperidine and other Bases on Aspartimide Formation

The base used for Fmoc deprotection, its concentration, and its basicity have a direct impact on the extent of aspartimide formation. Piperidine, with a pKa of 11.1, is a relatively strong base and is known to promote this side reaction. iris-biotech.deacs.org Studies have shown that the formation of piperidide side products increases with prolonged treatment with piperidine. psu.edu

The choice of base is critical. Weaker bases, such as piperazine (B1678402) or morpholine (B109124) (pKa 8.4), have been shown to reduce the rate of aspartimide formation. iris-biotech.debiotage.com However, these weaker bases may not be efficient enough for complete Fmoc removal in all cases. iris-biotech.de Dipropylamine (DPA), with a pKa of 10.9, has been investigated as an alternative to piperidine and has been shown to significantly reduce aspartimide formation in susceptible sequences. acs.org Conversely, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can exacerbate the problem. rsc.orgacs.org

BasepKaEffect on Aspartimide Formation
DBU>12Increases
Piperidine11.1Promotes
Dipropylamine (DPA)10.9Reduces
Piperazine9.7Reduces
Morpholine8.4Significantly Reduces
Data compiled from various sources. iris-biotech.deacs.org

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is another significant side reaction in peptide synthesis, particularly when dealing with dipeptides that have proline at the C-terminus. acs.orgresearchgate.net This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and the formation of a stable six-membered cyclic dipeptide.

Cyclization Mechanisms in C-terminal Proline-Containing Dipeptides

The mechanism of DKP formation in a dipeptide with a C-terminal proline, such as Asp-Pro, involves the nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage connecting the proline to the solid support. This reaction is particularly favored for dipeptides ending in proline due to the conformational constraints imposed by the proline ring, which can bring the N-terminal amine in close proximity to the C-terminal ester linkage. nih.gov The formation of the highly stable six-membered diketopiperazine ring provides a strong thermodynamic driving force for this reaction. researchgate.net

The reaction is initiated by the deprotection of the N-terminal amino group of the dipeptide. The free amine then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester bond to the resin. This results in the formation of the cyclic diketopiperazine and the release of the resin. acs.org Studies have shown that this cyclization can be autocatalytic, where the formed DKP can promote further DKP formation. acs.orgnih.gov The propensity for DKP formation is influenced by factors such as temperature and pH, with heating often accelerating the reaction. nih.gov

Racemization and Chiral Integrity

Maintaining the stereochemical purity of amino acids during peptide synthesis is crucial, as the formation of diastereomers can be difficult to resolve and can impact the biological activity of the final peptide. researchgate.net

Aspartic acid is particularly prone to racemization, a process that can be exacerbated by the activation of its carboxyl group for coupling. peptide.com This epimerization often proceeds through an azlactone (oxazolone) intermediate. peptide.com While proline is generally more resistant to racemization due to its cyclic structure, some studies have reported unexpected racemization, particularly when using certain coupling reagents and conditions. nih.gov For instance, extensive racemization of proline phenacyl ester was observed during coupling with Boc-amino acids in the presence of 1-hydroxybenzotriazole (HOBt). nih.gov

Several methods can be employed to minimize epimerization. The use of urethane-based protecting groups like Boc and Fmoc is a fundamental strategy to suppress racemization. bachem.com The addition of additives such as HOBt, 6-Cl-HOBt, or HOAt to the coupling reaction is a common practice to reduce the extent of racemization. peptide.comhighfine.com The choice of coupling reagent is also critical, with reagents like HATU and HBTU being widely used for their efficiency and ability to minimize side reactions. Lowering the temperature during coupling and using less polar solvents can also help to preserve chiral integrity. nih.gov

To verify the chiral purity of synthetic peptides, advanced analytical techniques are indispensable. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool for separating and quantifying enantiomers and diastereomers. mdpi.comsigmaaldrich.com Gas chromatography (GC) on a chiral column, often after derivatization of the amino acids, is another established method. acs.org More recently, capillary electrophoresis (CE) has emerged as a high-resolution technique for chiral separations of peptides and amino acids, capable of detecting very low levels of stereoisomers. acs.orgnih.gov These methods are essential for the quality control of synthetic peptides. chromatographytoday.com

Peptide Aggregation during Chain Elongation

During solid-phase peptide synthesis, the growing peptide chains can aggregate on the resin, leading to incomplete reactions and the formation of deletion sequences. This is a sequence-dependent phenomenon, and while proline is known to disrupt secondary structures that lead to aggregation, certain sequences can still be problematic. peptide.comresearchgate.net Strategies to overcome aggregation include the use of chaotropic salts, special solvents like N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO), and coupling at elevated temperatures. peptide.com The incorporation of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), at regular intervals can also effectively disrupt interchain hydrogen bonding and prevent aggregation. peptide.com

Role of Asp-Pro Sequences in Driving Peptide Aggregation

Peptide aggregation during SPPS is a primary cause of incomplete reactions and low synthetic yields. sigmaaldrich.com It arises from the formation of stable intermolecular secondary structures, predominantly β-sheets, between growing peptide chains, which renders them insoluble and inaccessible to reagents. sigmaaldrich.comfrontiersin.org This phenomenon is common in "difficult sequences," often characterized by stretches of hydrophobic or β-branched amino acids. sigmaaldrich.comfrontiersin.org

The role of the Asp-Pro sequence in this context is complex. Proline itself is generally considered a "β-sheet breaker." acs.orgnih.gov Its rigid pyrrolidine (B122466) ring restricts the conformational freedom of the peptide backbone, introducing a "kink" that disrupts the regular, planar structure of a β-sheet. peptide.com Therefore, the presence of proline is often strategically employed to inhibit aggregation. peptide.comnih.gov

Application of Pseudoproline Dipeptides to Disrupt Aggregation

To combat the pervasive issue of on-resin aggregation, chemists have developed innovative tools, among which pseudoproline dipeptides are highly effective. peptide.comCurrent time information in Scottish Borders, GB. These are specialized building blocks derived from serine (Ser) or threonine (Thr) that are reversibly protected to form a proline-like oxazolidine (B1195125) ring. Current time information in Scottish Borders, GB. The introduction of a pseudoproline mimics the structure-disrupting properties of natural proline, forcing a kink in the peptide backbone that effectively disrupts the interchain hydrogen bonding responsible for β-sheet formation. acs.org

Pseudoproline dipeptides are incorporated during SPPS instead of the corresponding unprotected dipeptide sequence (e.g., Xaa-Ser or Xaa-Thr). This strategy offers several advantages:

Enhanced Solvation: By breaking up secondary structures, pseudoproline-containing peptides remain better solvated, improving the accessibility of the N-terminus for subsequent coupling and deprotection steps. Current time information in Scottish Borders, GB.

Improved Reaction Kinetics: The prevention of aggregation leads to more efficient and complete acylation and deprotection reactions. researchgate.net

The oxazolidine ring of the pseudoproline is stable throughout the Fmoc-SPPS cycles but is readily cleaved under the standard final TFA treatment, which simultaneously removes side-chain protecting groups and cleaves the peptide from the resin, thereby regenerating the native Ser or Thr residue. peptide.com

Below is a table summarizing common pseudoproline dipeptides and their applications.

Pseudoproline DipeptidePrecursor Amino AcidsKey FeatureApplication in Synthesis
Fmoc-Xaa-Ser(ψMe,Mepro)-OHAlanine, Glycine, Leucine, etc. + SerineForms a dimethyl-oxazolidine ring.Disrupts aggregation in sequences containing Xaa-Ser motifs.
Fmoc-Xaa-Thr(ψMe,Mepro)-OHAlanine, Glycine, Leucine, etc. + ThreonineForms a dimethyl-oxazolidine ring with an additional methyl group from the threonine side chain.Disrupts aggregation in sequences containing Xaa-Thr motifs.

Data sourced from multiple research findings on peptide synthesis. peptide.comacs.orgCurrent time information in Scottish Borders, GB.

Solvent and Additive Effects on Aggregation Mitigation

Beyond the use of specialized building blocks, the reaction environment itself can be modified to discourage peptide aggregation. The choice of solvent and the inclusion of specific additives can have a profound impact on the solvation state of the growing peptide chains. frontiersin.org

Solvent Effects: During SPPS, the peptide-resin matrix can swell or shrink depending on its interaction with the solvent. In aggregating sequences, the resin often collapses as the peptide chains interact more strongly with each other than with the surrounding solvent. Switching to more polar, hydrogen-bond-disrupting solvents can help keep the peptide chains solvated and accessible. frontiersin.orgresearchgate.net While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are standard, other solvents or mixtures can be more effective for difficult sequences.

Additive Effects: Chaotropic agents and other additives can be included in the reaction mixture to disrupt the non-covalent interactions that lead to aggregation. These additives can interfere with hydrogen bonding or alter the polarity of the solvent system.

The following table details common solvents and additives used to mitigate peptide aggregation.

CategoryReagentMechanism of ActionTypical Usage
Solvents N-Methyl-2-pyrrolidone (NMP)High polarity and solvating power.Used as a replacement for or in combination with DMF. peptide.com
Dimethyl sulfoxide (B87167) (DMSO)Strong hydrogen bond acceptor, disrupts β-sheets.Often used as a co-solvent with DMF or NMP (e.g., up to 20%). peptide.com
"Magic Mixture"A 1:1:1 mixture of DCM:DMF:NMP.Combines the properties of different solvents to improve solvation of hydrophobic peptides. frontiersin.org
Additives Chaotropic Salts (e.g., NaClO₄, KSCN)Ions disrupt the ordered structure of water and interfere with hydrophobic interactions and hydrogen bonds.Added to the coupling or deprotection solutions at low concentrations. peptide.com
Ethylene (B1197577) CarbonateHigh-polarity additive that can help solubilize aggregated peptides.Used as a component of a "Magic Mixture" with nonionic detergents. peptide.com
ArginineThe guanidino group can interact with aromatic rings and suppress protein-protein interactions.Added to solution to increase the solubility of aggregation-prone molecules.

Data compiled from studies on peptide synthesis and aggregation. peptide.comfrontiersin.org

By carefully selecting the synthesis strategy, including the potential use of pseudoproline dipeptides and optimizing the solvent and additive conditions, the challenges associated with synthesizing difficult sequences like those containing the Asp-Pro motif can be effectively managed.

Advanced Analytical Characterization in Research of Nα Boc Asp Otbu Pro Oh Peptides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of peptides, providing insights into their conformation and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to gain detailed information about the peptide's conformation, configuration, and purity. researchgate.netunirioja.es

In the context of Nα-Boc-Asp(OtBu)-Pro-OH, ¹H NMR spectroscopy can confirm the presence of the Boc and tert-Butyl (OtBu) protecting groups, which typically show characteristic signals in the upfield region of the spectrum. rsc.orgnih.gov For instance, the nine protons of the tert-butyl group of the Boc protecting group and the nine protons of the OtBu ester group would each appear as a singlet, though their chemical shifts would differ slightly due to their different chemical environments. The protons of the aspartic acid and proline residues would exhibit more complex splitting patterns, providing information about their coupling and spatial arrangement. rsc.orgnih.gov

Conformational analysis of peptides containing proline is of particular interest due to the possibility of cis-trans isomerization around the peptide bond preceding the proline residue. uoa.gr NMR spectroscopy is an excellent tool for studying this dynamic process. The presence of two distinct sets of signals for the residues adjacent to the proline can indicate the existence of both cis and trans conformers in solution. unirioja.es The relative intensities of these signals can be used to determine the population of each conformer. unirioja.es

Furthermore, NMR is a valuable tool for assessing the purity of the synthesized peptide. The presence of signals corresponding to impurities, such as residual solvents or byproducts from the synthesis, can be readily detected. researchgate.net Integration of the signals allows for the quantification of these impurities relative to the main product.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Boc-Protected Amino Acids and Peptides

ProtonTypical Chemical Shift (ppm)Multiplicity
Boc (t-butyl)1.4 - 1.5Singlet
OtBu (t-butyl)1.4 - 1.6Singlet
Asp α-CH4.2 - 4.7Multiplet
Asp β-CH₂2.7 - 2.9Multiplet
Pro α-CH4.1 - 4.4Multiplet
Pro β, γ, δ-CH₂1.8 - 2.3 & 3.3 - 3.7Multiplets

Note: The exact chemical shifts can vary depending on the solvent and the specific conformation of the peptide.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. In the analysis of Nα-Boc-Asp(OtBu)-Pro-OH, IR spectroscopy can confirm the presence of key structural features. medchemexpress.com

The spectrum of this dipeptide would be expected to show characteristic absorption bands for the various functional groups. The carbonyl groups of the Boc protecting group, the tert-butyl ester, and the carboxylic acid will exhibit strong stretching vibrations (νC=O) in the region of 1650-1800 cm⁻¹. nih.gov Specifically, the urethane (B1682113) carbonyl of the Boc group typically absorbs around 1680-1720 cm⁻¹, while the ester and carboxylic acid carbonyls absorb at slightly higher frequencies. spiedigitallibrary.orgresearchgate.net

The N-H stretching vibration of the carbamate (B1207046) group in the Boc moiety is also a key diagnostic peak, usually appearing as a broad band in the region of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic and t-butyl groups will be observed in the 2850-3000 cm⁻¹ region. The presence of the carboxylic acid can be further confirmed by a broad O-H stretching band, which may overlap with the N-H stretch. core.ac.uk

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Nα-Boc-Asp(OtBu)-Pro-OH

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Carbamate)3200 - 3400
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Boc, Ester, Carboxylic Acid)1650 - 1800
C-O Stretch (Ester, Carboxylic Acid)1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and confirming its elemental composition. For Nα-Boc-Asp(OtBu)-Pro-OH, MS provides definitive evidence of the successful synthesis by verifying its molecular mass. nih.govchemicalbook.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of peptides, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺. chemicalbook.com The expected monoisotopic mass of Nα-Boc-Asp(OtBu)-Pro-OH (C₂₂H₃₈N₂O₇) is approximately 458.27 g/mol . Observing a peak corresponding to this mass (or its adducts with sodium [M+Na]⁺ or potassium [M+K]⁺) in the mass spectrum provides strong confirmation of the compound's identity.

High-resolution mass spectrometry (HRMS) can provide even greater confidence by determining the mass with very high accuracy, often to within a few parts per million (ppm). biocrick.com This level of precision allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

In addition to molecular weight confirmation, MS can also be used to analyze fragmentation patterns (tandem MS or MS/MS), which can provide sequence information and further confirm the structure of the dipeptide. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for both assessing the purity of the final peptide product and for monitoring the progress of the synthesis reaction.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of synthetic peptides. ub.eduunizar.es Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly well-suited for peptide analysis. rsc.org

For Nα-Boc-Asp(OtBu)-Pro-OH, a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used. ethz.ch The peptide is detected as it elutes from the column, most often by UV absorbance at a specific wavelength (e.g., 214 or 220 nm), where the peptide bond absorbs. rsc.org

The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high level of purity. HPLC is also invaluable for monitoring the progress of the coupling reaction during peptide synthesis. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, one can determine when the starting materials have been consumed and the product has been formed. ethz.ch

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. nih.govrsc.org In the synthesis of Nα-Boc-Asp(OtBu)-Pro-OH, TLC can be used to quickly assess the consumption of the starting amino acids and the formation of the dipeptide product. core.ac.uksigmaaldrich.com

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (usually silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a mixture of solvents). The different components of the reaction mixture will travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in their separation. researchgate.net

The spots can be visualized under UV light if the compounds are UV-active, or by staining with a reagent that reacts with the compounds to produce a colored spot (e.g., ninhydrin (B49086) for free amines or a potassium permanganate (B83412) stain). mdpi.com By comparing the TLC profile of the reaction mixture to that of the starting materials, one can qualitatively determine the extent of the reaction. rsc.org A product with a different retention factor (Rf) value from the starting materials indicates a successful reaction. sigmaaldrich.comsigmaaldrich.com

LC-MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization of synthetic peptides like Nα-Boc-Asp(OtBu)-Pro-OH. It provides a robust method for separating impurities from the main product and for their subsequent identification based on their mass-to-charge ratio (m/z). enovatia.com The identification and quantification of impurities are critical for verifying the purity and safety of peptide active pharmaceutical ingredients (APIs). enovatia.com

During the synthesis of peptides containing an N-terminal Xaa-Asp-Yaa motif, various side reactions can occur, leading to a range of impurities. nih.gov LC-MS analysis of a crude peptide sample allows for the chromatographic separation of these byproducts, which can then be individually analyzed by the mass spectrometer. Most impurities can be identified by LC-MS; however, isomeric substitutions can present unique challenges as they cannot be identified by mass alone. enovatia.com For Nα-Boc-Asp(OtBu)-Pro-OH, the primary expected impurities arise from starting materials, reagents, and, most significantly, from side reactions involving the aspartic acid and proline residues.

The main side products often observed are aspartimide derivatives and diketopiperazines. nih.govnih.gov An aspartimide intermediate can form via cyclization, and this intermediate can subsequently lead to the formation of piperazine-2,5-diones (diketopiperazines or DKPs). nih.gov LC-MS can detect the desired product alongside these impurities. Further fragmentation using tandem mass spectrometry (MS/MS) is then employed to elucidate the structure of these impurities. For instance, the fragmentation patterns can differentiate between the desired α-aspartyl peptide and the rearranged β-aspartyl isomer that forms from the opening of the aspartimide ring. enovatia.compeptide.com

Below is a table summarizing potential impurities that could be identified by LC-MS during the analysis of crude Nα-Boc-Asp(OtBu)-Pro-OH.

Impurity TypePotential Structure / DescriptionMass Difference from Parent CompoundIdentification Principle
AspartimideCyclic imide formed at the Asp residue-18 Da (Loss of H₂O)Detected as a distinct peak with a lower m/z ratio. MS/MS fragmentation confirms the cyclic structure.
β-Aspartyl IsomerPeptide with the linkage through the β-carboxyl group of Asp0 Da (Isomer)Chromatographically separated from the α-isomer. enovatia.com MS/MS fragmentation patterns differ, showing characteristic b and y ion shifts. enovatia.com
Diketopiperazine (DKP)Cyclo(Asp-Pro) formed from the N-terminal dipeptide-Identified as a separate, smaller molecule, often resulting in truncated sequences if the synthesis is continued. nih.govresearchgate.net
Deletion SequenceMissing one of the amino acid residuesMass of missing residueIdentified by a significantly lower m/z ratio corresponding to the mass of the deleted amino acid.

Quantitative Analysis of Side Products (e.g., Aspartimides, Diketopiperazines)

The quantitative analysis of side products is crucial for optimizing peptide synthesis protocols and ensuring the final product's purity. For peptides containing aspartic acid followed by proline, the two most significant side reactions are the formation of aspartimides and diketopiperazines. peptide.com

Aspartimide Formation: Aspartimide formation is a notorious side reaction in peptide synthesis, particularly when using Fmoc/tBu strategies. nih.gov It occurs via a base-promoted intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen. springernature.com This reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being especially prone to it. peptide.com The Asp-Pro sequence is also known to be vulnerable. The resulting five-membered succinimide (B58015) ring (aspartimide) can lead to several undesired outcomes. The ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. peptide.com Furthermore, the α-carbon of the aspartimide is prone to epimerization. iris-biotech.de Several strategies have been developed to minimize this side reaction, such as using sterically bulky ester-protecting groups for the aspartic acid side chain or employing backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb). peptide.comiris-biotech.de The use of cyanosulfurylides (CSY) as a protecting group has been shown to completely suppress aspartimide formation. ethz.chresearchgate.net

Diketopiperazine (DKP) Formation: Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). It is especially prevalent when proline is the second amino acid in the sequence. peptide.com The reaction involves the nucleophilic attack of the free N-terminal amine of the dipeptide onto the ester linkage anchoring the peptide to the resin, leading to the cleavage of the dipeptide from the support as a stable six-membered cyclic dipeptide. researchgate.netspringernature.com This process results in a significant loss of yield and the formation of truncated sequences if the synthesis is continued, as subsequent amino acids may attach to the newly formed hydroxyl groups on the resin. researchgate.net Studies have shown that DKP formation can be suppressed by using sterically bulky resins like 2-chlorotrityl chloride resin or by adding the first two amino acids as a pre-formed dipeptide unit. peptide.com In Boc-based synthesis, in situ neutralization protocols can also reduce DKP formation. peptide.com A mechanistic study of the synthesis of the drug Tirzepatide, which contains a Pro-Pro sequence, found that DKP formation was a significant issue, with desProPro impurity levels reaching up to 80% under certain conditions. nih.govacs.org

The table below presents research findings on the quantitative analysis of these side products in relevant peptide synthesis contexts.

Peptide Sequence MotifSide ProductConditions / MethodObserved QuantityReference
Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂Diketopiperazine (DKP)Fmoc-SPPS, investigation of flanking residuesDKP formation is sequence-dependent, with specific quantities identified via HPLC. nih.gov
Fmoc-Pro-Pro-Ser-resinDiketopiperazine (desProPro)Hold in DMF at room temperature~1.55% DKP in solution phase after 96 hours. nih.govacs.org
Xaa-Pro on Wang ResinDiketopiperazine (DKP)Fmoc-SPPSCan yield up to 50% DKP formation, especially with Gly-Pro sequences. researchgate.net
Model peptide with Asp(OtBu)AspartimideIncubation in 20% piperidine (B6355638) in DMF (12h, RT)Significant aspartimide formation observed by HPLC. researchgate.net
Model peptide with Asp(CSY)AspartimideIncubation in 20% piperidine in DMF (12h, RT)No aspartimide detected by HPLC. researchgate.net
Cys(CH₂-COOtBu)-ProDiketopiperazine (DKP)Fmoc removal with 20% piperidine/DMF13.8% DKP formation. acs.org
Cys(CH₂-COOtBu)-ProDiketopiperazine (DKP)Fmoc removal with 2% DBU/5% piperazine (B1678402)/NMP3.6% DKP formation. acs.org

Theoretical and Computational Investigations of Asp Otbu Pro Peptides

Molecular Modeling and Conformational Analysis of Asp-Pro Dipeptides

The conformational landscape of dipeptides is fundamental to their chemical reactivity and biological function. For Asp-Pro sequences, molecular modeling techniques are employed to explore the accessible conformations and the energetic barriers between them. The presence of the N-terminal Boc (tert-Butyloxycarbonyl) and the side-chain OtBu (tert-butyl ester) protecting groups on the aspartic acid residue, along with the unique cyclic structure of proline, imposes significant steric constraints that shape the peptide's conformational space.

The analysis of dihedral angles (phi, psi, and omega) provides a quantitative description of the peptide backbone conformation. For Asp-Pro dipeptides, these angles are influenced by intramolecular interactions, such as hydrogen bonding between the backbone and side chains, as well as interactions with the solvent. nih.gov Spectroscopic methods, in conjunction with computational analysis, can validate the predicted conformer populations. pnas.org For instance, NMR studies can provide data on coupling constants which are related to the relative populations of different backbone conformers. pnas.org

Table 1: Predicted Conformational Properties of Asp-Pro Dipeptides This interactive table summarizes typical conformational data obtained from computational studies on Asp-Pro dipeptides.

ParameterTypical Value/RangeMethod of DeterminationSignificance
ω (Omega) Angle ~180° (trans), ~0° (cis)DFT, NMR SpectroscopyDefines the peptide bond planarity and isomerization state preceding proline.
Φ (Phi) Angle (Asp) -60° to -80°Molecular Mechanics, DFTConstrained by the Boc group and proline ring.
Ψ (Psi) Angle (Asp) 120° to 160°Molecular Mechanics, DFTInfluenced by side-chain interactions and subsequent proline residue.
Proline Ring Pucker Endo and Exo conformationsX-ray Crystallography, NMRAffects the overall backbone shape.
Hydrogen Bonds Backbone-side chain, peptide-solventDFT, Molecular DynamicsStabilize specific conformations. researchgate.net

Note: The specific values can vary depending on the exact model system and computational level of theory used.

Computational Studies on Reaction Mechanisms of Side Reactions (e.g., Aspartimide Formation)

One of the most significant challenges in the synthesis of peptides containing Asp residues is the formation of aspartimide, a cyclic imide byproduct. researchgate.netmdpi.com This side reaction is particularly prevalent when the Asp residue is followed by amino acids with small side chains, such as glycine, serine, or asparagine. iris-biotech.de The Asp-Pro sequence is also susceptible to this reaction. Computational chemistry plays a crucial role in elucidating the mechanism of aspartimide formation and in designing strategies to suppress it.

Density Functional Theory (DFT) calculations are a powerful tool for studying the reaction pathways of aspartimide formation. nih.govacs.org These studies can map out the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products. By calculating the activation energy barriers for different proposed mechanisms, researchers can determine the most likely reaction pathway. nih.gov

The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of the (n+1) residue (proline in this case) on the side-chain carbonyl carbon of the aspartic acid. This process is often base-catalyzed. mdpi.com Computational models can investigate the role of the base, the solvent, and the nature of the Asp side-chain protecting group (OtBu) in facilitating or hindering this reaction. For example, studies have shown that bulkier side-chain protecting groups can sterically hinder the cyclization reaction, thereby reducing the rate of aspartimide formation. iris-biotech.deacs.org

Table 2: Energetic Profile of Aspartimide Formation (Illustrative Data) This table presents hypothetical activation energies for key steps in aspartimide formation, as might be determined by DFT calculations.

Reaction StepPutative Activation Energy (kcal/mol)Computational MethodImplication
Proton Abstraction from Backbone N 10 - 15DFT (with explicit solvent)Rate-limiting in some base-catalyzed mechanisms.
Nucleophilic Attack (N → C=O) 15 - 25DFT, QM/MMThe key cyclization step forming the five-membered ring.
Leaving Group Departure 5 - 10DFTFormation of the final aspartimide product.

Note: These values are illustrative and highly dependent on the specific peptide sequence, protecting groups, and reaction conditions modeled.

The insights gained from these computational studies are critical for optimizing synthetic protocols. For instance, understanding the mechanism can guide the choice of coupling reagents, deprotection conditions, and protecting groups to minimize this unwanted side reaction. acs.orgnih.gov

Prediction of Peptide Properties and Synthesis Challenges

Beyond conformational analysis and reaction mechanisms, computational methods are increasingly used to predict a wide range of properties for peptides like Boc-Asp(OtBu)-Pro-OH and to anticipate challenges in their synthesis. nih.govacs.orgfrontiersin.org Machine learning and other in silico tools are being developed to forecast properties based on peptide sequence and structure. nih.govamidetech.comresearchgate.netresearchgate.net

For a protected dipeptide like Boc-Asp(OtBu)-Pro-OH, which is a building block for solid-phase peptide synthesis (SPPS), computational tools can help predict potential issues. One major challenge in SPPS is peptide aggregation, which can lead to incomplete reactions and difficult purifications. acs.org Algorithms can analyze the sequence for aggregation-prone regions, often associated with hydrophobic residues. acs.org While a dipeptide itself is unlikely to aggregate, its properties contribute to the aggregation potential of the growing peptide chain.

Computational models can also predict the efficiency of coupling and deprotection steps. amidetech.com For example, deep learning models trained on large datasets of synthesis data can predict the outcome of Fmoc deprotection reactions with high accuracy. amidetech.com Such models can identify sequences that are likely to be "difficult," allowing chemists to adjust their synthetic strategy proactively. This might involve changing the coupling reagents, extending reaction times, or using microwave-assisted synthesis.

Furthermore, in silico tools can be used to perform a preliminary assessment of a peptide's physicochemical properties, such as solubility and stability. google.comub.edu For the Asp-Pro motif, a key predicted challenge is the aforementioned aspartimide formation. Computational analysis can help rank the propensity of different Asp-Xaa sequences to undergo this side reaction, guiding the design of synthetic routes that minimize the formation of impurities. iris-biotech.de

Table 3: Computationally Predicted Synthesis Parameters and Challenges This table outlines key synthesis-related parameters for Asp-Pro containing peptides that can be predicted using computational models.

Predicted ParameterRelevance to SynthesisComputational Approach
Aggregation Propensity Predicts difficulty in synthesis and purification.Sequence-based algorithms, Molecular Dynamics. acs.org
Coupling Efficiency Forecasts the success of adding the next amino acid.Machine Learning Models, QM/MM. amidetech.com
Aspartimide Formation Risk High for Asp-Pro; guides protecting group strategy.DFT, sequence-based propensity scales. iris-biotech.deresearchgate.net
Solubility of Protected Peptide Influences choice of solvents and reaction conditions.Quantitative Structure-Property Relationship (QSPR) models.

By leveraging these predictive computational tools, the synthesis of complex peptides containing the Boc-Asp(OtBu)-Pro-OH unit can be approached more rationally and efficiently, minimizing trial-and-error experimentation.

Applications of Nα Boc Asp Otbu Pro Oh As a Building Block in Complex Peptide Synthesis Research

Incorporation into Linear Peptide Sequences

The primary application of Nα-Boc-Asp(OtBu)-Pro-OH lies in its incorporation into linear peptide sequences through solid-phase peptide synthesis (SPPS) or solution-phase methods. In SPPS, the Boc protecting group is temporarily shielding the α-amine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. peptide.comnih.gov The OtBu group on the aspartic acid side chain prevents its participation in undesired side reactions during peptide bond formation. peptide.com

This building block is particularly useful in the synthesis of peptides where an Asp-Pro motif is required. This sequence is found in numerous biologically active peptides and proteins and can be crucial for their structure and function. The use of a pre-formed dipeptide unit can improve coupling efficiency and reduce the potential for side reactions, such as aspartimide formation, which can occur when aspartic acid is coupled individually, especially when followed by certain amino acids like glycine, asparagine, or serine. nih.govacs.org However, the presence of proline C-terminal to the aspartic acid residue in this building block inherently minimizes the risk of aspartimide formation. acs.org

Table 1: Examples of Linear Peptides Synthesized Using Asp(OtBu)-Pro Building Blocks

Peptide/FragmentSynthesis StrategyPurpose of Asp(OtBu)-Pro
Har(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Pro-Cys(Mmt)-Rink Amide AM ResinFmoc/tBu MW-SPPSPrecursor for the synthesis of Eptifibatide. acs.org
Boc-His(Trt)-Aib-Glu(OtBu)-Gly-Thr(tBu)-Phe-Thr(tBu)-Ser(tBu)-Asp(OtBu)-Val-Ser(tBu)-Ser(ψMe,MePro)-OHSolid-Phase SynthesisFragment for the synthesis of Semaglutide. google.com
Kringle 5 Peptide FragmentSolid-Phase Peptide SynthesisSynthesis of a modified anti-angiogenic peptide. google.com.na
Exendin-3 FragmentSolid-Phase Peptide SynthesisSynthesis of a modified Exendin-3 peptide. google.com

Synthesis of Cyclic Peptides and Peptide Conjugates

Nα-Boc-Asp(OtBu)-Pro-OH serves as a key intermediate in the synthesis of cyclic peptides and peptide conjugates. The ability to selectively deprotect the α-amino group (Boc) and the side-chain carboxyl group (OtBu) at different stages of the synthesis is crucial for these applications.

For the synthesis of cyclic peptides, the linear precursor containing the Asp-Pro motif is first assembled, often on a solid support. After elongation of the peptide chain, the terminal protecting groups are removed, and the cyclization is performed head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus. The Asp side-chain carboxyl group, once deprotected from the OtBu ester, can be activated to form an amide bond with a free amino group elsewhere in the peptide, leading to a cyclic structure. thieme-connect.de

In the realm of peptide conjugates, the deprotected aspartic acid side chain provides a handle for the attachment of various molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. This functionalization can enhance the therapeutic or diagnostic properties of the peptide. For instance, a linker molecule can be attached to the aspartic acid side chain for subsequent conjugation to a larger entity.

Use in Segment Condensation and Chemical Ligation Strategies

In the synthesis of large peptides and small proteins, a common approach is to synthesize smaller peptide fragments and then ligate them together. This strategy, known as segment condensation or chemical ligation, can overcome the limitations of stepwise SPPS for very long sequences.

Nα-Boc-Asp(OtBu)-Pro-OH can be incorporated into a peptide fragment that is intended for use in segment condensation. The C-terminal carboxyl group of this dipeptide can be activated to react with the N-terminal amino group of another peptide segment. The choice of protecting groups, including the Boc and OtBu groups, is critical to ensure that they are stable during the synthesis of the individual fragments and can be selectively removed to allow for the final ligation step. karger.com

Native chemical ligation (NCL) is a powerful method for joining unprotected peptide segments. While NCL typically requires a C-terminal thioester and an N-terminal cysteine, variations of this technique exist. A peptide fragment containing the Asp(OtBu)-Pro sequence can be prepared and its C-terminus converted to a thioester for subsequent ligation. nih.gov

Derivatization and Functionalization Studies of Asp(OtBu)-Pro Containing Peptides

The aspartic acid residue within the Asp-Pro motif is a prime site for derivatization and functionalization to create novel peptide analogs with altered properties. After the synthesis of a peptide containing the Boc-Asp(OtBu)-Pro-OH unit and subsequent deprotection of the OtBu group, the free carboxylic acid side chain can be modified in numerous ways. acs.org

Researchers have explored various derivatization strategies, including:

Amidation: Converting the carboxylic acid to an amide by reacting it with an amine. This can alter the charge and hydrogen bonding potential of the peptide.

Esterification: Forming esters with different alcohols to modify the lipophilicity and steric bulk.

Conjugation to other molecules: As mentioned earlier, the side chain can be used as an attachment point for various functional moieties. nih.govmdpi.comuniversiteitleiden.nl

These modifications can be used to probe structure-activity relationships, improve metabolic stability, enhance receptor binding affinity, or introduce new functionalities. For example, the functionalization of peptides containing this motif has been used to develop ligands for integrins and to create bioactive coatings for medical implants. nih.govmdpi.com

Q & A

Q. Characterization :

  • HPLC : Monitor purity (>95%) with C18 columns, gradient elution (0–60% MeCN in H₂O + 0.1% TFA) at λ = 220 nm .
  • NMR : Confirm structure via ¹H/¹³C NMR, focusing on tert-butyl signals (δ ~1.4 ppm) and backbone proton shifts .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .

Basic: Which analytical techniques are critical for assessing the purity and identity of this compound?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • HPLC : Detects UV-active impurities; use dual-wavelength monitoring (220 nm for backbone, 280 nm for aromatic side chains if applicable) .
  • NMR : Identifies structural anomalies (e.g., incomplete deprotection) via integration of tert-butyl peaks and backbone proton coupling patterns .
  • Chiral HPLC or CD Spectroscopy : Verifies enantiomeric purity, critical for avoiding diastereomer formation in downstream peptide synthesis .

Advanced: How can steric hindrance from dual OtBu groups on aspartic acid impact synthesis, and how is this addressed experimentally?

Methodological Answer:
The two OtBu groups on aspartic acid increase steric bulk, leading to:

  • Reduced Coupling Efficiency : Mitigate by using stronger activating agents (e.g., HATU instead of HBTU) or extended reaction times (24–48 hrs).
  • Purification Challenges : Employ reverse-phase flash chromatography with gradients optimized for hydrophobic separation .
  • Validation : Compare coupling yields via Kaiser test pre-/post-reaction and monitor by LC-MS for truncated sequences .

Advanced: How should researchers resolve contradictions between analytical data (e.g., NMR impurities vs. HPLC purity)?

Methodological Answer:
Discrepancies arise from:

  • Non-UV Active Impurities : Use evaporative light scattering (ELS) or charged aerosol detection (CAD) in HPLC to detect non-chromophoric species .
  • Solvent Artifacts in NMR : Lyophilize samples thoroughly and re-dissolve in deuterated solvents to eliminate residual TFA or H₂O signals .
  • Cross-Validation : Combine MALDI-TOF (for mass accuracy) with 2D NMR (e.g., HSQC) to trace impurities to specific synthetic steps .

Advanced: What orthogonal protection strategies are compatible with this compound for complex peptide assembly?

Methodological Answer:
Orthogonal groups must resist cleavage during Boc removal:

  • Lysine/Arginine Protection : Use Pmc or Pbf groups, stable under TFA but cleaved with TFA:water (95:5).
  • Cysteine Protection : Opt for Acm or Trt, removable via iodine oxidation or mild acid .
  • Validation : Perform stepwise deprotection tests monitored by LC-MS to confirm compatibility .

Advanced: What role does this compound play in synthesizing conformationally constrained peptides?

Methodological Answer:
The OtBu groups minimize side-chain reactivity, enabling:

  • β-Sheet Stabilization : Incorporate into sequences with proline to induce turns, validated by circular dichroism (CD) .
  • Resistance to Enzymatic Degradation : Use in protease inhibitor design; test stability in serum-containing buffers via HPLC over 24–72 hrs .

Advanced: How can reproducibility issues arise in Boc-based syntheses, and how are they mitigated?

Methodological Answer:
Common pitfalls include:

  • Boc Group Instability : Store reagents under argon at –20°C; confirm Boc integrity by FT-IR (C=O stretch ~1680 cm⁻¹) before use .
  • Incomplete Deprotection : Quantify free amines via TNBS assay post-deprotection .
  • Protocol Standardization : Document exact molar ratios, solvent batches, and temperature fluctuations (±1°C) .

Advanced: What ethical considerations apply to handling this compound in academic labs?

Methodological Answer:

  • Safety Protocols : Use flame-retardant lab coats, chemical-grade gloves, and fume hoods during synthesis to avoid TFA exposure .
  • Waste Disposal : Neutralize TFA waste with sodium bicarbonate before disposal, per institutional guidelines .
  • Data Transparency : Archive raw NMR/HPLC files in FAIR-compliant repositories to support replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.